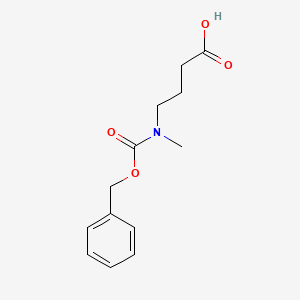

4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid

説明

4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid (C₁₃H₁₅NO₄, MW 265.27) is a modified amino acid derivative featuring a benzyloxycarbonyl (Cbz) group, a methyl-substituted amino moiety at the 4-position of the butanoic acid backbone. The Cbz group acts as a protective agent for amines in peptide synthesis, while the methyl substitution introduces steric effects that may influence reactivity and metabolic stability. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or neuromodulators due to its structural resemblance to bioactive amino acids .

特性

IUPAC Name |

4-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-14(9-5-8-12(15)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDKZPMRQQQCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597532 | |

| Record name | 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98008-66-3 | |

| Record name | 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of the amino group of butanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of butanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions: 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of deprotected amino acids or other functionalized derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is C13H17NO4, with a molecular weight of approximately 251.28 g/mol. Its structure features a benzyloxycarbonyl group attached to a methyl amino group and a butanoic acid moiety, which contributes to its reactivity and functionality in biochemical applications .

Medicinal Chemistry Applications

1. Synthesis of HIV Protease Inhibitors

One significant application of this compound is in the synthesis of intermediates for HIV protease inhibitors. The compound can be transformed into various derivatives that serve as precursors for optically active 3-substituted-3-amino-1,2-epoxypropane derivatives. These derivatives have been identified as critical components in the development of potent HIV protease inhibitors such as Ro31-8959 and VX478 . The synthesis process involves the reaction of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid with alkali metal enolates, leading to the production of 4-amino-3-oxo-butanoic acid esters, which are essential intermediates in this context.

2. Anticancer Research

Recent studies have highlighted the potential anticancer properties of compounds derived from 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid. Research indicates that similar compounds can exhibit antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. The benzyloxycarbonyl group may enhance the bioavailability and efficacy of these compounds, making them suitable candidates for further development in cancer therapeutics .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms. For instance, derivatives of this compound have been employed in experiments aimed at understanding the inhibition of proteolytic enzymes, which play a crucial role in numerous biological processes .

2. Drug Development

In drug development, 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid serves as a building block for synthesizing more complex molecules. Its ability to form stable derivatives is advantageous for creating libraries of compounds that can be screened for biological activity against various targets .

Case Studies

作用機序

The mechanism of action of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid (C₁₂H₁₅NO₅, MW 253.25)

- Structural Difference : A hydroxyl group at the 3-position replaces the methyl group in the target compound.

- Impact : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous media. This modification is advantageous in hydrophilic drug formulations but may reduce membrane permeability .

- Applications : Investigated for applications requiring enhanced water solubility, such as injectable therapeutics.

3-{[(Benzyloxy)carbonyl]amino}butanoic acid (C₁₂H₁₅NO₄, MW 237.25)

- Structural Difference: The amino group is at the 3-position instead of the 4-position.

- Impact: Positional isomerism alters molecular packing, as evidenced by its monoclinic crystal structure (space group P21/c, a = 23.1413 Å, β = 103.075°) . This affects melting points and solid-state stability.

- Applications : Used in crystallography studies to understand isomer-dependent physicochemical properties.

Substituent Modifications

3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid (C₁₈H₁₆F₃NO₄, MW 367.32)

- Structural Difference : A 2,4,5-trifluorophenyl group at the 4-position replaces the methyl group.

- Impact : Fluorine atoms increase lipophilicity and metabolic stability, making this compound a key intermediate in Sitagliptin (anti-diabetic drug) synthesis .

- Applications : Critical for developing fluorinated pharmaceuticals with enhanced bioavailability.

4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid (C₂₅H₂₆FNO₃, MW 407.48)

- Structural Difference : Bulky aromatic substituents (benzyloxy and fluorophenyl groups) replace the methyl and Cbz groups.

- Applications : Explored in central nervous system (CNS) drug discovery.

Backbone Alterations

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid (C₁₇H₁₇NO₄, MW 299.32)

- Structural Difference: A benzoic acid backbone replaces butanoic acid, with an ethyl-amino-Cbz group.

- Impact: The aromatic ring increases acidity (pKa ~4.2 vs. ~4.7 for butanoic acid analogs), influencing ionization and solubility in physiological conditions .

- Applications : Utilized in polymer chemistry and as a linker in prodrug design.

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | MW | Substituents/Position | Key Features | Applications |

|---|---|---|---|---|---|

| 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid | C₁₃H₁₅NO₄ | 265.27 | Methylamino (C4), Cbz | Steric hindrance, peptide protection | Pharmaceutical intermediate |

| 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid | C₁₂H₁₅NO₅ | 253.25 | Hydroxyl (C3), Cbz | High polarity, H-bonding | Injectable drug formulations |

| 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C₁₂H₁₅NO₄ | 237.25 | Cbz-amino (C3) | Monoclinic crystal structure | Crystallography studies |

| 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid | C₁₈H₁₆F₃NO₄ | 367.32 | Trifluorophenyl (C4) | Enhanced lipophilicity | Sitagliptin synthesis |

| 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid | C₁₇H₁₇NO₄ | 299.32 | Ethyl-Cbz-amino (C4), benzoic acid | Increased acidity | Prodrug linkers, polymers |

Research Findings and Implications

- Synthesis Optimization : Catalyst systems like K₂CO₃/alumina () improve yields for alkenyloxycarboxylic acids, a strategy adaptable to the target compound’s synthesis .

- Metabolic Stability : Fluorinated derivatives () underscore the role of halogenation in prolonging drug half-life, a consideration for modifying the target compound .

生物活性

4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid (CAS No. 98008-66-3), a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid can be represented as follows:

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

The compound features a benzyloxy carbonyl group linked to a methylamino butanoic acid backbone, which is crucial for its biological activity.

The biological activity of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with receptor sites, influencing signal transduction processes within cells.

Biological Activity and Effects

Research indicates that 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory responses.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

A study conducted by researchers exploring the antimicrobial properties of various derivatives found that 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the compound was administered to murine models exhibiting induced inflammation. Results indicated a marked decrease in levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid?

The compound is typically synthesized via carbamate formation using γ-aminobutyric acid (GABA) and benzyl chloroformate. A high-yield route (96%) involves reacting GABA with benzyl chloroformate in alkaline aqueous conditions (pH 9–10) at 0–5°C, followed by acidification to precipitate the product . Alternative methods employ microwave-assisted synthesis to reduce reaction times, though optimization of solvent systems (e.g., THF/water mixtures) is critical to minimize side reactions .

Q. How is this compound characterized for purity and structural confirmation?

Key characterization methods include:

- 1H NMR : Peaks at δ 12.84 (s, carboxylic acid proton), 7.88–7.26 (aromatic protons), 5.04 (s, benzyloxy CH2), and 4.26 (d, methylamino CH2) confirm the structure .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are used to assess purity (>95%) .

- Melting Point : Consistency with literature values (e.g., 119–123°C for related derivatives) ensures crystallinity .

Q. What storage conditions are recommended to maintain stability?

Store at –20°C in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis of the benzyloxycarbonyl group. Desiccants like silica gel are essential to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can synthesis yield be optimized while addressing steric hindrance from the methylamino group?

Steric effects during carbamate formation can reduce yields. Strategies include:

- Temperature Control : Slow addition of benzyl chloroformate at 0°C minimizes side reactions.

- Catalytic Bases : Use of DMAP (4-dimethylaminopyridine) enhances reaction efficiency by activating the chloroformate .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF/water, 0°C | 96 | >95 |

| DMF, RT | 85 | 90 |

| Microwave-assisted | 92 | 97 |

Q. How does crystallography aid in understanding the compound’s reactivity?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., O–H···O and N–H···O hydrogen bonds) that influence packing and stability. For example, monoclinic crystals (space group P21/c) with lattice parameters a = 23.1413 Å, b = 4.9589 Å, and β = 103.075° indicate a tightly packed structure resistant to thermal degradation .

Q. How can this compound be utilized in designing histone deacetylase (HDAC) inhibitors?

The carboxylic acid moiety serves as a zinc-binding group in HDAC active sites. Modifications include:

- Linker Optimization : Adjusting the butanoic acid chain length to enhance binding affinity.

- Hybrid Molecules : Conjugating with hydrazide groups (e.g., compound 7e,f ) improves selectivity for Class I HDACs (IC50 < 50 nM) .

Q. How to resolve contradictions in purity assessments between GC and HPLC?

Discrepancies arise from volatile impurities (e.g., residual solvents) detectable by GC but not HPLC. A combined approach is recommended:

- GC-MS : Identifies low-molecular-weight contaminants.

- HPLC-ELSD : Detects non-UV-active byproducts .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic rotational barriers in the benzyloxycarbonyl group can cause splitting. For example, restricted rotation of the benzyl moiety at room temperature may lead to diastereotopic proton splitting. Variable-temperature NMR (e.g., 25–60°C) can resolve these effects .

Q. How to validate biological activity claims in conflicting studies?

- Dose-Response Curves : Ensure IC50/EC50 values are reproducible across assays (e.g., fluorescence vs. radiometric HDAC assays).

- Negative Controls : Use structurally similar inactive analogs (e.g., tert-butoxycarbonyl derivatives) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。